REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)N
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was slowly added after which the mixture
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Type
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TEMPERATURE
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Details
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was refluxed for 48 hours under nitrogen
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Duration
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48 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CONCENTRATION
|
Details
|
was concentrated to about 350 ml, in vacuo
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Type
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EXTRACTION
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Details
|
extracted with ether (3×150 ml)
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Type
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WASH
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Details
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The ethereal solution was washed with 1M sodium hydrogen carbonate (2×75 ml), water (2×75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate (25 g), activated carbon (2 g)
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Type
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ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from water-ethanol (3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OCC)C=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |